1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
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Overview
Description
1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is an intricate and valuable compound in the field of synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves multi-step reactions starting from easily accessible precursors. The synthetic route may include:
The initial step of creating the spiro compound.
Introduction of the bromobenzoyl moiety through a series of coupling reactions.
Fine-tuning the reaction conditions (temperature, pressure, solvents) to optimize yield and purity.
Industrial Production Methods:
Scaling the synthesis for industrial production involves optimizing reaction conditions, using continuous flow reactors for consistent yield, and implementing rigorous purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically yielding quinazoline derivatives.
Reduction: Reduction reactions can be carried out to modify the bromobenzoyl group, potentially converting it to a benzylic alcohol.
Substitution: Various substitutions on the bromine atom, such as nucleophilic or electrophilic substitutions, can generate a range of derivatives.
Common Reagents and Conditions:
Oxidizing agents like PCC or DMSO.
Reducing agents such as NaBH4 or LiAlH4.
Substituting reagents including organolithiums or Grignard reagents.
Major Products:
Products typically include modified spiro derivatives and substituted quinazolines, which can be tailored for specific applications.
Scientific Research Applications
The compound finds a plethora of uses in scientific research:
Chemistry: Utilized as a building block for synthesizing complex molecules.
Medicine: Investigated for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Employed in creating advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: The bromobenzoyl group can interact with specific proteins or enzymes, modulating their function.
Pathways Involved: Pathways related to cell signaling, apoptosis, and enzyme inhibition are typically affected.
Comparison with Similar Compounds
Comparing 1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one with other spiro-quinazolin compounds highlights its uniqueness:
Similar Compounds:
Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one: Less reactive but structurally similar.
1-(4-chlorobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one: Similar but with chlorine instead of bromine, resulting in different reactivity and applications.
1-(4-fluorobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one: Fluorine substitution alters its chemical behavior significantly.
Properties
IUPAC Name |
1'-(4-bromobenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c1-14-3-8-18-17(13-14)19(26)23-21(24(18)2)9-11-25(12-10-21)20(27)15-4-6-16(22)7-5-15/h3-8,13H,9-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUDQVDRPLJZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC=C(C=C4)Br)NC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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